molecular formula C25H20N4O2S2 B608157 IWP L6

IWP L6

Cat. No.: B608157
M. Wt: 472.6 g/mol
InChI Key: QESQGTFWEQMCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

IWP-L6, also known as Porcn Inhibitor III, is a highly active and potent inhibitor of Porcupine (Porcn) . Porcn is a membrane-bound O-acyltransferase (MBOAT) that catalyzes the palmitoylation of Wnt proteins .

Mode of Action

IWP-L6 interacts with its target, Porcn, to inhibit the palmitoylation of Wnt proteins . This interaction significantly inhibits the phosphorylation of dishevelled 2 (Dvl2) in HEK293 cells , a biochemical event associated with many Wnt-dependent cellular responses .

Biochemical Pathways

The inhibition of Porcn by IWP-L6 affects the Wnt signaling pathway . The Wnt pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration. By inhibiting Porcn, IWP-L6 can effectively block the Wnt signaling pathway .

Pharmacokinetics

IWP-L6 has good stability in human plasma but weaker stability in rat and mouse plasma . This suggests that the compound’s bioavailability may vary across different species. The compound is soluble in DMSO .

Result of Action

The inhibition of the Wnt signaling pathway by IWP-L6 has several effects. In zebrafish, IWP-L6 effectively blocks tailfin regeneration and inhibits posterior axis formation at low micromolar concentrations . In cultured mouse embryonic kidneys, IWP-L6 significantly reduces branching morphogenesis at a concentration of 10 nM, and completely blocks the Wnt signaling pathway at a concentration of 50 nM .

Action Environment

The action of IWP-L6 can be influenced by environmental factors. For instance, in vivo assays in zebrafish have shown that IWP-L6 rapidly activates under certain conditions . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IWP-L6 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods: Industrial production of IWP-L6 typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

IWP-L6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of IWP-L6: IWP-L6 stands out due to its extremely high potency (EC50: 0.5 nM) and stability in human plasma. It has shown significant activity in various biological assays, making it a valuable tool for studying Wnt signaling and its implications in disease .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESQGTFWEQMCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does IWP-L6 impact Trypanosoma cruzi infection?

A1: IWP-L6 inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, IWP-L6 disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]

Q2: What are the immunological effects of IWP-L6 treatment during T. cruzi infection?

A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] IWP-L6 treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []

Q3: What is the significance of the structural model of PORCN in relation to IWP-L6?

A3: The structural model of PORCN helps us understand how IWP-L6 interacts with the enzyme. [] Studies suggest that IWP-L6 binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []

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